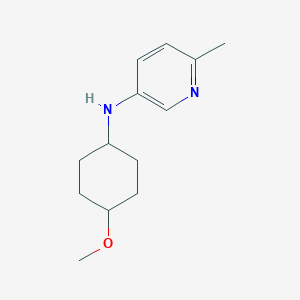
3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid, also known as tryptophan methyl ester, is a chemical compound that is widely used in scientific research. This compound is a derivative of the amino acid tryptophan and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid is not fully understood. However, it has been found to act as a substrate for various enzymes involved in the biosynthesis of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid and its derivatives. It is also thought to act as a precursor for the synthesis of various indole derivatives.
Biochemical and Physiological Effects:
3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid has various biochemical and physiological effects. It has been found to increase the production of tryptamine and serotonin in various organisms. Additionally, it has been found to have antimicrobial and antifungal properties. This compound has also been found to have an inhibitory effect on the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid in lab experiments is its availability. This compound is readily available and can be easily synthesized. Additionally, it has a wide range of applications in various fields of research. However, one limitation of using this compound is that its mechanism of action is not fully understood. Further research is needed to fully understand its biochemical and physiological effects.
Future Directions
There are many future directions for the study of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid. One direction is the study of its potential as an antimicrobial and antifungal agent. Additionally, further research is needed to fully understand its mechanism of action and its role in the biosynthesis of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid and its derivatives. Finally, the potential use of this compound in the treatment of cancer should be further explored.
Synthesis Methods
The synthesis of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid involves the reaction of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid methyl ester hydrochloride with isobutyl chloroformate in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature for 12 hours. The resulting product is then purified by column chromatography to obtain the final product.
Scientific Research Applications
3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid is used in various scientific research applications. It is commonly used as a substrate for the enzymatic production of tryptamine and serotonin. It is also used as a precursor for the synthesis of various indole derivatives. Additionally, this compound has been used in the study of the biosynthesis of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid and its derivatives in bacteria.
properties
IUPAC Name |
3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8(14(18)19)9(2)16-13(17)11-3-4-12-10(7-11)5-6-15-12/h3-9,15H,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDWCYIBWBZOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1=CC2=C(C=C1)NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine](/img/structure/B6631467.png)
![N-[(4-bromothiophen-2-yl)methyl]-4-methoxycyclohexan-1-amine](/img/structure/B6631471.png)

![2-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine](/img/structure/B6631483.png)

![N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)
![N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)
![(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6631507.png)
![3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631523.png)
![3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid](/img/structure/B6631527.png)

![2-methyl-3-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6631533.png)
![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631540.png)